![molecular formula C8H5BrCl2O2 B1427495 Methyl 3-bromo-2,4-dichlorobenzoate CAS No. 1820705-16-5](/img/structure/B1427495.png)
Methyl 3-bromo-2,4-dichlorobenzoate
Overview
Description
Methyl 3-bromo-2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 3-bromo-2,4-dichlorobenzoate is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 3-bromo-2,4-dichlorobenzoate is a solid substance at room temperature . It has a molecular weight of 283.94 .Scientific Research Applications
Photodynamic Therapy Research
Finally, the compound’s ability to absorb light can be harnessed in photodynamic therapy research. It could be a candidate for developing photosensitizers that, upon light activation, produce reactive oxygen species to target and destroy cancer cells.
Each of these applications leverages the unique chemical structure of Methyl 3-bromo-2,4-dichlorobenzoate , demonstrating its versatility and importance in scientific research .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of Methyl 3-bromo-2,4-dichlorobenzoate is likely to involve electrophilic aromatic substitution . This process involves two steps :
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption , which could impact its bioavailability.
Result of Action
Its primary use is in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions , where it may contribute to the formation of carbon-carbon bonds.
properties
IUPAC Name |
methyl 3-bromo-2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWOCRDNAABQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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